molecular formula C11H23N5 B1490146 1-(2-Azidoethyl)-4-isopentylpiperazine CAS No. 2097981-02-5

1-(2-Azidoethyl)-4-isopentylpiperazine

Cat. No.: B1490146
CAS No.: 2097981-02-5
M. Wt: 225.33 g/mol
InChI Key: UZZMZLXHBXFJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-4-isopentylpiperazine is a useful research compound. Its molecular formula is C11H23N5 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-4-isopentylpiperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, thereby influencing the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability depending on the experimental conditions, such as temperature and pH. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have distinct biochemical and cellular effects. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the enhancement of cellular function. At higher dosages, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with specific effects occurring only at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall biochemical and cellular effects. This compound can interact with various transporters or binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions can influence the localization and accumulation of this compound, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function within the cell. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical and cellular effects .

Properties

IUPAC Name

1-(2-azidoethyl)-4-(3-methylbutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5/c1-11(2)3-5-15-7-9-16(10-8-15)6-4-13-14-12/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZMZLXHBXFJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.